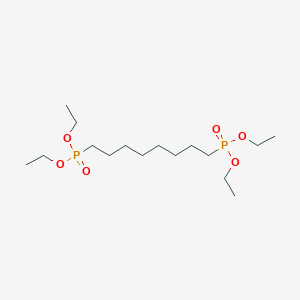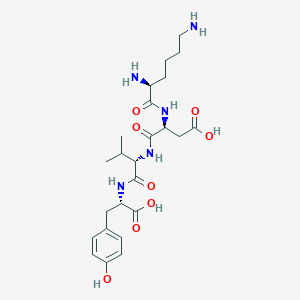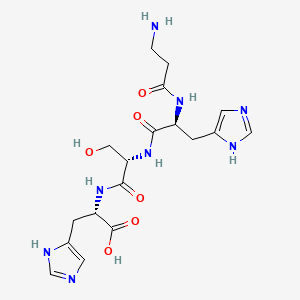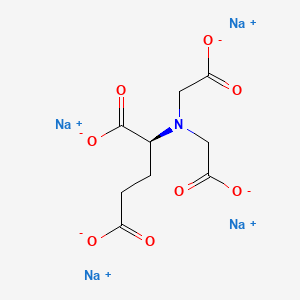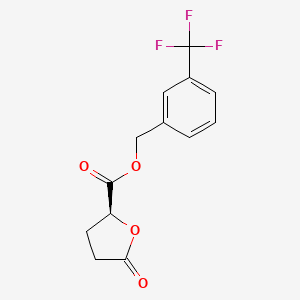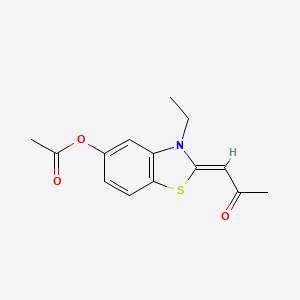
TIQ-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TIQ-15 is a synthetic organic compound known for its potent antagonistic activity against the chemokine receptor CXCR4. It has an IC50 value of 6 nM for CXCR4 Ca2+ flux and inhibits the enzyme CYP450 2D6 with an IC50 value of 0.32 μM . This compound is primarily used in scientific research and has shown potential in various fields, including medicinal chemistry and pharmacology .
Preparation Methods
The synthesis of TIQ-15 involves the use of tetrahydroisoquinoline (THIQ) as a core structure. The synthetic route typically includes the following steps:
Formation of the THIQ Core: The THIQ core is synthesized through a Pictet-Spengler reaction, which involves the condensation of a phenylethylamine with an aldehyde or α-keto acid.
Functionalization: The THIQ core is then functionalized with various substituents to enhance its activity and selectivity towards CXCR4.
Final Assembly: The final step involves the coupling of the functionalized THIQ core with a butane-1,4-diamine moiety to form this compound.
Chemical Reactions Analysis
Scientific Research Applications
TIQ-15 has a wide range of applications in scientific research:
Mechanism of Action
TIQ-15 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are activated by CXCR4, leading to reduced cell migration and proliferation . Additionally, this compound inhibits the enzyme CYP450 2D6, which is involved in the metabolism of various drugs .
Comparison with Similar Compounds
TIQ-15 is part of a class of compounds known as CXCR4 antagonists. Similar compounds include:
IT1t: Another CXCR4 antagonist with a different binding mode compared to this compound.
AMD3100: A well-known CXCR4 antagonist used in the treatment of HIV and cancer.
46c: An analogue of this compound with improved drug-like properties.
This compound is unique due to its high potency and selectivity towards CXCR4, as well as its ability to inhibit CYP450 2D6 .
Properties
Molecular Formula |
C23H32N4 |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
N'-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine |
InChI |
InChI=1S/C23H32N4/c24-12-3-4-14-27(22-11-5-9-18-10-6-13-25-23(18)22)17-21-15-19-7-1-2-8-20(19)16-26-21/h1-2,6-8,10,13,21-22,26H,3-5,9,11-12,14-17,24H2/t21-,22+/m1/s1 |
InChI Key |
MYCKNKHATQGHEV-YADHBBJMSA-N |
SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3 |
Isomeric SMILES |
C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)C[C@H]3CC4=CC=CC=C4CN3 |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3CC4=CC=CC=C4CN3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TIQ-15; TIQ 15; TIQ15; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



